molecular formula C8H7BrF2O B1503515 2-Bromo-1-(difluoromethyl)-4-methoxybenzene CAS No. 1214379-79-9

2-Bromo-1-(difluoromethyl)-4-methoxybenzene

Cat. No. B1503515
CAS RN: 1214379-79-9
M. Wt: 237.04 g/mol
InChI Key: WSAKDJNZGGQTJE-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-fluorobenzene is a chemical compound with the empirical formula C7H4BrF3 . It has a molecular weight of 225.01 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene is represented by the SMILES string FC(F)c1ccc(F)cc1Br . This indicates that the molecule consists of a benzene ring with bromo, difluoromethyl, and fluoro substituents .


Physical And Chemical Properties Analysis

2-Bromo-1-(difluoromethyl)-4-fluorobenzene is a liquid at room temperature . It has a density of 1.711 g/mL at 25 °C and a refractive index (n20/D) of 1.495 .

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, and it’s recommended to avoid breathing its mist, gas, or vapors .

properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAKDJNZGGQTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673320
Record name 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(difluoromethyl)-4-methoxybenzene

CAS RN

1214379-79-9
Record name 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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